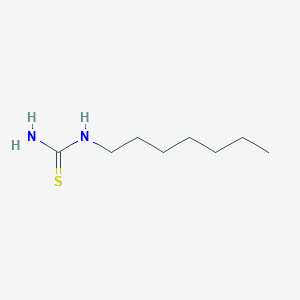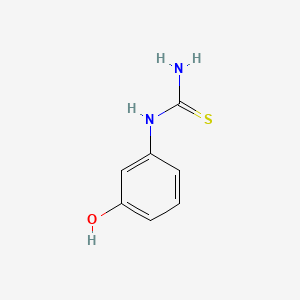
3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar structures. For instance, 2-methyl-3-oxovaleric acid is a metabolite found in urine samples of patients with propionic acidemia and is considered to have diagnostic value . This suggests that the structure of 3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid, which shares a similar backbone, may also be of interest in the context of metabolic disorders.
Synthesis Analysis
The synthesis of related compounds involves the formation of complexes and the use of Schiff bases of beta-amino alcohols . Although the exact synthesis of 3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid is not detailed, the methodologies described could potentially be adapted for its synthesis. The Schiff base formation and subsequent reactions could be a starting point for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid has been determined using X-ray diffraction and quantum-chemical calculations . These techniques could be applied to 3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid to gain a detailed understanding of its structure. The presence of a 3-methylphenyl group could influence the overall molecular geometry and electronic distribution.
Chemical Reactions Analysis
Chemical reactions involving related compounds include alkylation, nitration, and conversion into acid chlorides and substituted amides . These reactions indicate the reactivity of certain functional groups that may also be present in 3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid. Understanding these reactions can help predict how the compound might behave under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been studied through spectroscopic methods and theoretical approaches . For example, the small energy gap between the frontier molecular orbitals of a related molecule suggests potential nonlinear optical activity . Similar analyses could be conducted on 3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid to determine its physical properties, such as solubility, melting point, and optical activity, as well as its chemical reactivity.
Propiedades
IUPAC Name |
3-methyl-5-(3-methylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-4-3-5-11(6-9)12(14)7-10(2)8-13(15)16/h3-6,10H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXDEXNTZYEKAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374981 |
Source


|
| Record name | 3-methyl-5-(3-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid | |
CAS RN |
845781-36-4 |
Source


|
| Record name | β,3-Dimethyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-5-(3-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














